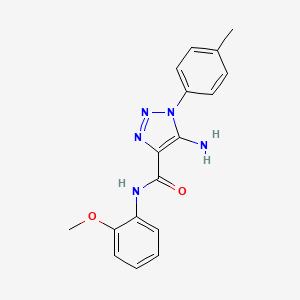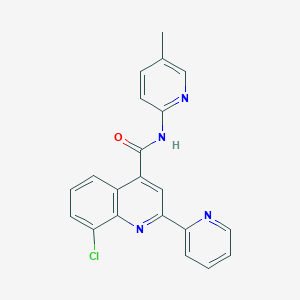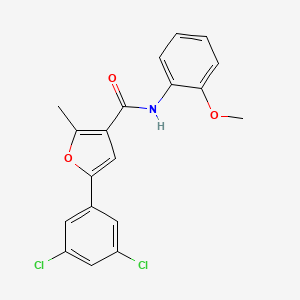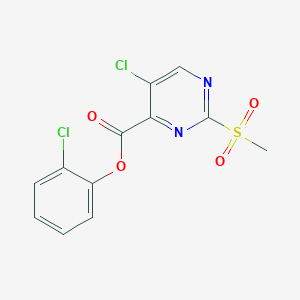![molecular formula C24H29N3O4 B4621382 2-羟基-3-[4-(2-羟乙基)-1-哌嗪基]-1-(1H-吲哚-3-基)-3-(2-甲氧基苯基)-1-丙酮](/img/structure/B4621382.png)
2-羟基-3-[4-(2-羟乙基)-1-哌嗪基]-1-(1H-吲哚-3-基)-3-(2-甲氧基苯基)-1-丙酮
描述
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical processes. For instance, the synthesis of 3-(4-hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride involves acetylation, reaction with piperazine, and deacetylation steps to obtain the target product, yielding over 56.9% (Wang Xiao-shan, 2011). This method provides a general framework for synthesizing complex piperazine derivatives, which could be adapted for the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques like X-ray diffraction, indicating that piperazine rings in these structures typically adopt a chair conformation. Moreover, computational density functional theory (DFT) calculations help identify reactive sites for electrophilic and nucleophilic reactions, providing insights into the molecular structure and reactivity of such compounds (K. Kumara et al., 2017).
Chemical Reactions and Properties
These compounds often undergo various chemical reactions, including hydrolysis, which can be analyzed kinetically to understand their stability in different environments. The hydrolysis kinetics, for example, provide insights into the stability and reactivity of the compound under specific conditions, which is critical for understanding its chemical behavior (I. Muszalska, 2004).
Physical Properties Analysis
The physical properties, including crystal structure and solubility, play a crucial role in the compound's application and behavior in different environments. Studies on similar compounds reveal the importance of intermolecular hydrogen bonds in crystal packing and how these interactions influence the physical stability and morphology of the compound (Y. Zhong et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds and stability under various conditions, are essential for understanding the compound's potential applications and safety. Analyzing the compound's interaction with biological molecules, its potential as a ligand in receptor studies, and its metabolic pathways can provide valuable insights into its chemical properties and applications (R. Nirogi et al., 2017).
科学研究应用
抗病毒活性
化学化合物2-羟基-3-[4-(2-羟乙基)-1-哌嗪基]-1-(1H-吲哚-3-基)-3-(2-甲氧基苯基)-1-丙酮由于其与双(杂芳基)哌嗪(BHAP)衍生物的结构相似性,在抗病毒研究中具有潜在应用。BHAP衍生物对HIV-1逆转录酶显示出显着的效力,使其成为非核苷类HIV-1逆转录酶抑制剂开发的重点。通过结构修饰,此类化合物比之前的迭代获得了10-100倍的效力,从而导致了HIV治疗的临床评估(Romero等,1994)。
合成方法
该化合物还在合成化学中具有相关性,其中源自类似结构的烯胺与2-羟基苯甲醛的衍生物反应生成色满酮和色满-4-醇。这些涉及各种胺和醛的反应有助于合成广泛的有机化合物,展示了哌嗪及其衍生物在合成有机化学中的多功能性(Dean、Varma和Varma,1983)。
材料科学应用
在材料科学中,与该化合物相似的衍生物已被用于增强分子对苯并恶嗪环形成的反应性。这种方法涉及使用可再生化合物引入酚官能团,然后与生物基胺反应形成苯并恶嗪端封分子。此类方法为可持续材料开发铺平了道路,为传统的酚基体系提供了替代方案(Trejo-Machin等,2017)。
药物合成
药物合成是另一个应用领域,其中相关化合物的合成涉及乙酰化保护和与哌嗪反应等步骤。这些方法产生了具有潜在治疗应用的化合物,展示了此类化学结构在药物开发过程中的作用(王晓山,2011)。
抗癌和酶抑制
此外,已经合成了含有哌嗪结构的新型曼尼希碱基,以评估它们的细胞毒性/抗癌和酶抑制效果。这些研究揭示了该化合物在癌症治疗和酶抑制方面进行新设计的潜力,展示了其在医学和生化研究中的更广泛意义(Gul等,2019)。
属性
IUPAC Name |
2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]-1-(1H-indol-3-yl)-3-(2-methoxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O4/c1-31-21-9-5-3-7-18(21)22(27-12-10-26(11-13-27)14-15-28)24(30)23(29)19-16-25-20-8-4-2-6-17(19)20/h2-9,16,22,24-25,28,30H,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLJUZYSORRCLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C(C(=O)C2=CNC3=CC=CC=C32)O)N4CCN(CC4)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-allyl-6-({[4-(9H-fluoren-9-yl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B4621310.png)

![[(4-benzyl-5-heptyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B4621324.png)
![2-[(3-fluorobenzyl)thio]-4-(4-methoxyphenyl)-6-phenylnicotinonitrile](/img/structure/B4621327.png)
![N-(3-methylphenyl)-N'-[1-(4-propylphenyl)ethyl]thiourea](/img/structure/B4621334.png)
![2-(3-{2-[(3,4-dimethylphenyl)sulfonyl]carbonohydrazonoyl}-1H-indol-1-yl)acetamide](/img/structure/B4621354.png)
![1-{4-amino-6-[(5-chloro-2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-3-(1,3-benzothiazol-2-ylthio)acetone](/img/structure/B4621364.png)
![N-{2-[(2-furylmethyl)thio]ethyl}-2-(2-nitrophenyl)acetamide](/img/structure/B4621377.png)
![N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B4621388.png)

![5-[(4-methoxy-1-naphthyl)methylene]-1-(3-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4621402.png)
